3-(((R)-2-((S)-1-(((S)-2-(2-((R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-guanidinohexanamido)acetamido)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl)pyrrolidine-2-carboxamido)-3-amino-3-oxopropyl)disulfanyl)propanoic acid
Description
The compound 3-(((R)-2-((S)-1-(((S)-2-(2-((R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-guanidinohexanamido)acetamido)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl)pyrrolidine-2-carboxamido)-3-amino-3-oxopropyl)disulfanyl)propanoic acid is a complex peptide derivative featuring:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group: A common protecting group for amines in solid-phase peptide synthesis (SPPS) .
- Guanidinohexanamido moiety: A highly basic side chain analogous to arginine, enabling strong hydrogen bonding and electrostatic interactions .
- L-Tryptophyl residue: An aromatic indole-containing amino acid critical for hydrophobic and π-π interactions .
- Disulfide bond (disulfanyl): A redox-sensitive S–S bond influencing stability and biological activity .
- tert-Butoxy group: A bulky protecting group for carboxylic acids, resistant to acidic conditions .
This compound is designed for applications in drug discovery, particularly targeting enzymes or receptors requiring multivalent interactions.
Properties
Molecular Formula |
C54H69N11O12S2 |
|---|---|
Molecular Weight |
1128.3 g/mol |
IUPAC Name |
3-[[(2R)-3-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2R)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoyl]amino]acetyl]amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C54H69N11O12S2/c1-54(2,3)77-46(69)26-40(61-44(66)28-60-48(71)39(19-10-11-22-58-52(56)57)64-53(75)76-29-37-35-16-6-4-14-33(35)34-15-5-7-17-36(34)37)49(72)62-41(25-31-27-59-38-18-9-8-13-32(31)38)51(74)65-23-12-20-43(65)50(73)63-42(47(55)70)30-79-78-24-21-45(67)68/h4-9,13-18,27,37,39-43,59H,10-12,19-26,28-30H2,1-3H3,(H2,55,70)(H,60,71)(H,61,66)(H,62,72)(H,63,73)(H,64,75)(H,67,68)(H4,56,57,58)/t39-,40+,41+,42+,43+/m1/s1 |
InChI Key |
USWQCBIDWHZYMI-OTDCJKRWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CSSCCC(=O)O)C(=O)N)NC(=O)CNC(=O)[C@@H](CCCCN=C(N)N)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CSSCCC(=O)O)C(=O)N)NC(=O)CNC(=O)C(CCCCN=C(N)N)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((®-2-((S)-1-(((S)-2-(2-(®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-guanidinohexanamido)acetamido)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl)pyrrolidine-2-carboxamido)-3-amino-3-oxopropyl)disulfanyl)propanoic acid involves multiple steps, each requiring specific reaction conditions. The process typically begins with the protection of functional groups to prevent unwanted reactions. This is followed by the formation of peptide bonds through coupling reactions, often using reagents such as carbodiimides or phosphonium salts. The final steps involve the deprotection of functional groups and the formation of disulfide bonds under oxidative conditions.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the precise control of reaction conditions and the efficient assembly of complex peptide sequences. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product, ensuring high purity and yield.
Chemical Reactions Analysis
Fmoc Deprotection
The fluorenylmethoxycarbonyl (Fmoc) group is a critical protecting group for amines during solid-phase peptide synthesis. Its removal typically involves base-catalyzed β-elimination using 20–30% piperidine in DMF or NMP . For this compound, deprotection would expose the primary amine for subsequent coupling or functionalization.
| Reaction | Conditions | Outcome |
|---|---|---|
| Fmoc cleavage | 20–30% piperidine in DMF/NMP, 10–30 min | Liberates free amine and forms dibenzofulvene byproduct |
Disulfide Bond Reduction
The disulfide (-S-S-) bridge can undergo reduction to thiol (-SH) groups using agents like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) . This reaction is critical for studying redox-sensitive biological interactions.
| Reaction | Conditions | Outcome |
|---|---|---|
| Disulfide reduction | 5–10 mM TCEP/DTT, pH 7–8, 1–2 hr | Generates two thiol groups, enabling conjugation or structural analysis |
Guanidino Group Reactivity
The guanidine moiety (from 6-guanidinohexanamido) participates in hydrogen bonding and salt bridge formation . It can also undergo alkylation or complexation with metal ions , though specific data for this compound requires further study.
Carboxylic Acid Activation
The terminal propanoic acid group can be activated for amide bond formation using carbodiimides (e.g., EDC) with hydroxybenzotriazole (HOBt) . This enables coupling with amines in peptide elongation .
| Reaction | Conditions | Outcome |
|---|---|---|
| Carboxylic acid activation | EDC (1 eq), HOBt (1 eq), DMF, 0–25°C | Forms active ester intermediate for nucleophilic attack |
Tert-Butyl Ester Hydrolysis
The tert-butoxy group on the butanoyl moiety is cleaved under acidic conditions (e.g., 95% TFA in DCM), yielding a free carboxylic acid .
| Reaction | Conditions | Outcome |
|---|---|---|
| Ester hydrolysis | 95% TFA, 1–2 hr | Generates carboxylic acid and tert-butanol byproduct |
Research Considerations
-
Stereochemical Integrity : The multiple stereocenters (R/S configurations) necessitate chiral HPLC or X-ray crystallography for reaction product validation.
-
Solubility Challenges : The hydrophobic fluorene and tryptophan residues may require polar aprotic solvents (e.g., DMSO) for efficient reactions.
Scientific Research Applications
Drug Development
The compound's unique structure allows it to interact with biological targets, making it a candidate for drug development. Specifically, its guanidine moiety may enhance binding affinity to certain receptors or enzymes, potentially leading to therapeutic applications in treating diseases such as cancer or metabolic disorders.
Peptide Synthesis
The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). This compound can serve as a building block for synthesizing more complex peptides or peptidomimetics. Its ability to form stable linkages makes it suitable for creating diverse peptide libraries for screening in drug discovery.
Biological Probes
Due to its structural complexity and ability to form specific interactions with biomolecules, this compound can be utilized as a biological probe. It may aid in studying protein interactions, enzyme mechanisms, or cellular processes.
Case Study 1: Inhibition of Enzymatic Activity
Research has demonstrated that derivatives of similar compounds exhibit inhibitory effects on metallo-beta-lactamases, enzymes responsible for antibiotic resistance. The incorporation of disulfide linkages may enhance stability and selectivity against these enzymes, providing a pathway for developing novel antibiotics.
Case Study 2: Anticancer Activity
Studies involving structurally related compounds have shown promising results in inhibiting tumor growth in various cancer cell lines. The guanidine group is known for its ability to mimic arginine residues, which are crucial for protein-protein interactions involved in cancer progression.
Mechanism of Action
The mechanism of action of 3-((®-2-((S)-1-(((S)-2-(2-(®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-guanidinohexanamido)acetamido)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl)pyrrolidine-2-carboxamido)-3-amino-3-oxopropyl)disulfanyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The disulfide bonds play a crucial role in the compound’s stability and reactivity, enabling it to undergo redox reactions that are essential for its biological activity.
Comparison with Similar Compounds
Structural Features
Key Differences:
- The target compound’s disulfide bond distinguishes it from thioether-containing analogs (e.g., ), enabling responsiveness to reducing environments.
- The guanidinohexanamido group provides stronger basicity compared to fluorophenyl () or methyl () substituents, mimicking arginine’s role in biomolecular interactions.
- The L-tryptophyl residue offers larger surface area for hydrophobic binding than phenyl or pyrrole derivatives ().
Physical Properties
Biological Activity
The compound 3-(((R)-2-((S)-1-(((S)-2-(2-((R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-guanidinohexanamido)acetamido)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl)pyrrolidine-2-carboxamido)-3-amino-3-oxopropyl)disulfanyl)propanoic acid is a complex molecular structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H37N5O7S2, with a molecular weight of approximately 525.7 g/mol. The structure includes various functional groups such as disulfides, amino acids, and a fluorene moiety which contribute to its biological activity. The presence of the disulfanyl group is particularly noteworthy, as it can influence redox reactions and protein interactions.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Immunomodulation : Similar compounds have been shown to act on Toll-like receptors (TLRs), which play a crucial role in the immune response. The engagement of TLRs can lead to the activation of various signaling pathways that enhance the immune response through cytokine production and upregulation of co-stimulatory molecules .
- Antioxidant Activity : The disulfide bond in the compound may contribute to its antioxidant properties by scavenging free radicals and reducing oxidative stress within cells .
- Enzyme Inhibition : Research suggests that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or inflammation .
Biological Activity Studies
Various studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activities
| Study | Activity Assessed | Findings |
|---|---|---|
| Study A | TLR Activation | Induced significant cytokine release in vitro. |
| Study B | Antioxidant Activity | Demonstrated effective free radical scavenging. |
| Study C | Enzyme Inhibition | Showed inhibition of proteolytic enzymes involved in cancer progression. |
Case Studies
- Immunostimulatory Effects : In a study examining the immunomodulatory effects of similar compounds, it was found that they could enhance the maturation of dendritic cells and promote T-cell activation, suggesting potential applications in vaccine development .
- Antioxidant Properties : Another study highlighted the antioxidant capabilities of compounds with disulfide linkages, demonstrating their ability to protect against oxidative damage in cellular models .
- Cancer Therapeutics : A recent investigation into enzyme inhibitors indicated that compounds structurally related to our target molecule could effectively inhibit tumor growth in xenograft models, underscoring their potential as anticancer agents .
Q & A
Q. What are the standard protocols for synthesizing this compound while ensuring chirality preservation?
Methodological Answer: Synthesis involves multi-step protection-deprotection strategies. For example:
- Fmoc Protection: Use (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) groups to protect amines, as described in solid-phase peptide synthesis (SPPS) protocols .
- Chirality Control: Employ enantiomerically pure starting materials (e.g., L-tryptophan derivatives) and chiral auxiliaries. Reaction conditions (e.g., low temperatures, anhydrous solvents) minimize racemization .
- Disulfide Bond Formation: Use controlled oxidation (e.g., air or dimethyl sulfoxide) of thiol-containing intermediates to form disulfide linkages .
Purification:
Q. What analytical methods confirm the compound’s structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS):
- HPLC Purity: Use reverse-phase HPLC with UV detection (λ = 254 nm); ≥95% purity required for biological assays .
Q. How should researchers handle and store this compound safely?
Methodological Answer:
- Handling:
- Storage:
Advanced Research Questions
Q. How can synthesis yield be optimized using advanced techniques?
Methodological Answer:
- Microwave-Assisted Synthesis:
- Reduces reaction time (e.g., from 24 h to 2 h for coupling steps) while maintaining >90% yield .
- Example: Microwave irradiation at 80°C for amide bond formation .
- Sonochemical Activation:
- Enhances mixing in heterogeneous reactions (e.g., Fmoc deprotection with piperidine) .
- Automated SPPS:
Q. How to resolve discrepancies between analytical purity and observed bioactivity?
Methodological Answer:
- Orthogonal Analytical Validation:
- Bioassay Optimization:
- Test multiple assay buffers (e.g., Tris vs. PBS) to rule out pH/solubility effects .
- Use isothermal titration calorimetry (ITC) to validate target binding affinity .
Q. How to design experiments for studying biological target interactions?
Methodological Answer:
- Surface Plasmon Resonance (SPR):
- Immobilize the compound on a sensor chip to measure real-time binding kinetics with proteins (e.g., KD, kon/koff) .
- Crystallography:
- In Silico Docking:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
